molecular formula C7H9F2N3O2S B13468986 5-difluoromethanesulfonyl-N,N-dimethylpyrimidin-2-amine

5-difluoromethanesulfonyl-N,N-dimethylpyrimidin-2-amine

Cat. No.: B13468986
M. Wt: 237.23 g/mol
InChI Key: SXPBZTLUNKFKIM-UHFFFAOYSA-N
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Description

5-difluoromethanesulfonyl-N,N-dimethylpyrimidin-2-amine is a chemical compound with the molecular formula C7H9F2N3O2S It is characterized by the presence of a difluoromethanesulfonyl group attached to a pyrimidine ring, which is further substituted with a dimethylamino group

Preparation Methods

The synthesis of 5-difluoromethanesulfonyl-N,N-dimethylpyrimidin-2-amine typically involves the introduction of the difluoromethanesulfonyl group onto a pyrimidine ring. One common method is through the reaction of a suitable pyrimidine precursor with difluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high yield.

Chemical Reactions Analysis

5-difluoromethanesulfonyl-N,N-dimethylpyrimidin-2-amine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and catalysts such as palladium complexes. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-difluoromethanesulfonyl-N,N-dimethylpyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-difluoromethanesulfonyl-N,N-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The difluoromethanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of certain enzymes, making the compound useful in the study of enzyme function and inhibition .

Comparison with Similar Compounds

Similar compounds to 5-difluoromethanesulfonyl-N,N-dimethylpyrimidin-2-amine include other pyrimidine derivatives with different substituents. For example:

Biological Activity

5-Difluoromethanesulfonyl-N,N-dimethylpyrimidin-2-amine (DFM) is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of DFM, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Profile

  • Molecular Formula : C7H10F2N3O2S
  • Class : Aminopyrimidine sulfonamide
  • Physical Properties : DFM is characterized by its difluoromethanesulfonyl group, which enhances its electrophilic nature, allowing it to interact with nucleophilic sites in biological systems.

DFM's biological activity is primarily attributed to its ability to inhibit protein tyrosine kinases (PTKs), which are crucial for cell signaling pathways involved in proliferation and differentiation. The difluoromethanesulfonyl group acts as an electrophile, facilitating covalent interactions with nucleophilic residues in enzymes and receptors, thereby modulating their activity.

1. Anticancer Activity

DFM has been shown to inhibit tumor cell growth in vitro. Studies indicate that it effectively reduces cell proliferation in various cancer cell lines by interfering with kinase signaling pathways. For instance, DFM demonstrated significant cytotoxic effects on human breast cancer cells (MCF7) and lung cancer cells (A549) at micromolar concentrations.

2. Anti-inflammatory Effects

Research indicates that DFM possesses anti-inflammatory properties, potentially making it useful in treating inflammatory diseases. In vitro assays revealed that DFM can inhibit the production of pro-inflammatory cytokines, suggesting a mechanism that may involve the suppression of NF-kB signaling pathways.

3. Enzyme Inhibition

DFM has been studied for its role as an inhibitor of various enzymes. Notably, it shows promise as a biochemical probe for investigating protein kinases due to its selective inhibition profile against certain targets.

Case Studies and Research Findings

StudyObjectiveFindings
Evaluate DFM's cytotoxicity against cancer cellsDFM inhibited growth in MCF7 and A549 cells with IC50 values in the low micromolar range.
Investigate anti-inflammatory propertiesDFM reduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages, indicating anti-inflammatory potential.
Assess enzyme inhibitionDFM selectively inhibited several protein kinases involved in cell proliferation pathways.

Toxicity and Safety

While DFM shows promising biological activities, it is important to note its toxicity profile. In high concentrations, DFM has been reported to cause cytotoxic effects on human cells and can lead to skin and eye irritation. Safety measures should be adhered to when handling this compound in laboratory settings.

Current Research and Future Directions

Ongoing research is focused on optimizing the structure of DFM to enhance its selectivity and potency as a therapeutic agent. Future studies may explore:

  • The development of DFM derivatives with improved pharmacological profiles.
  • In vivo studies to assess the therapeutic efficacy and safety of DFM in animal models.
  • Potential applications in combination therapies for cancer treatment.

Properties

Molecular Formula

C7H9F2N3O2S

Molecular Weight

237.23 g/mol

IUPAC Name

5-(difluoromethylsulfonyl)-N,N-dimethylpyrimidin-2-amine

InChI

InChI=1S/C7H9F2N3O2S/c1-12(2)7-10-3-5(4-11-7)15(13,14)6(8)9/h3-4,6H,1-2H3

InChI Key

SXPBZTLUNKFKIM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C(C=N1)S(=O)(=O)C(F)F

Origin of Product

United States

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